molecular formula C13H24ClNO3 B8723753 11-[(2-Chloroacetyl)amino]undecanoic acid CAS No. 65332-02-7

11-[(2-Chloroacetyl)amino]undecanoic acid

Cat. No. B8723753
M. Wt: 277.79 g/mol
InChI Key: HOFBQOQWOGIPHX-UHFFFAOYSA-N
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Patent
US04055663

Procedure details

11-Aminoundecanoic acid (10.7 grams; 0.05 mole) was added to 125 ml of ethyl acetate and refluxed with 5 ml of chloroacetyl chloride as above. After one hour no precipitate was noted and the excess chloroacetyl chloride and ethyl acetate was removed by vacuum distillation. 14 Grams (96% yield) of N-chloroacetylamino-11-undecanoic acid was obtained. This compound was confirmed by elemental analysis and infrared spectroscopy.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[Cl:15][CH2:16][C:17](Cl)=[O:18]>C(OCC)(=O)C>[Cl:15][CH2:16][C:17]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:18]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
NCCCCCCCCCCC(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess chloroacetyl chloride and ethyl acetate was removed by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)NCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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